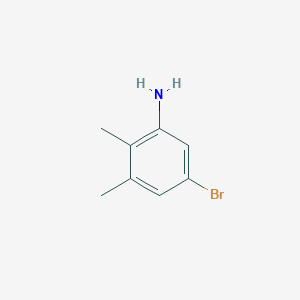

5-Bromo-2,3-dimethylaniline

Descripción general

Descripción

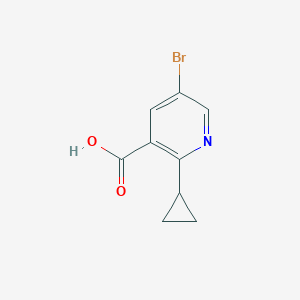

5-Bromo-2,3-dimethylaniline is a chemical compound with the CAS Number: 194805-15-7. It has a molecular weight of 200.08 . The compound is stored at a temperature of 4°C and is protected from light .

Molecular Structure Analysis

The InChI code for 5-Bromo-2,3-dimethylaniline is 1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 . This indicates that the compound has a bromine atom at the 5th position and two methyl groups at the 2nd and 3rd positions of the aniline ring .Physical And Chemical Properties Analysis

5-Bromo-2,3-dimethylaniline is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Organic Intermediates

5-Bromo-2,3-dimethylaniline serves as a precursor in the synthesis of various aromatic organic intermediates. For instance, dimethyl-4-bromoiodobenzenes, which are valuable in many fields, can be synthesized from dimethylaniline derivatives. These intermediates are crucial for further chemical transformations, showcasing the compound's role in the production of complex organic molecules (Li Yu, 2008).

Pharmaceutical Intermediate Synthesis

5-Bromo-2,3-dimethylaniline is instrumental in pharmaceutical research, particularly in the synthesis of intermediates for drug development. A study detailed the scalable and practical process for synthesizing a key intermediate for SGLT2 inhibitors, showcasing the compound's utility in the development of diabetes therapies (Yi Zhang et al., 2022).

Corrosion Inhibition

Poly(2,5-dimethylaniline), synthesized from dimethylaniline derivatives, has been explored for its potential in corrosion protection. This application is particularly relevant for protecting low carbon steel in chloride environments, indicating the compound's significance in materials science and engineering (V. Shinde et al., 2006).

Environmental Remediation

Research has focused on the chemical oxidation of dimethylaniline derivatives, including 5-Bromo-2,3-dimethylaniline, in the Fenton process for degrading pollutants. This application underscores the compound's role in environmental science, particularly in water treatment and pollution mitigation strategies (Nalinrut Masomboon et al., 2009).

Chemical Synthesis Optimization

Studies on the synthesis of 5-Bromo-2,3-dimethylaniline and its derivatives have led to the development of improved synthetic methodologies. These advancements not only enhance the efficiency and yield of the desired products but also contribute to the broader field of organic synthesis, demonstrating the compound's impact on chemical manufacturing processes (Chen Hong-bo, 2010).

Safety and Hazards

5-Bromo-2,3-dimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-bromo-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKMKMJQJDOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)

![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)

![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)